molecular formula C14H12O2 B6325414 3-(5-Methyl-2-furyl)-1-phenylacrolein CAS No. 148066-36-8

3-(5-Methyl-2-furyl)-1-phenylacrolein

Cat. No.: B6325414
CAS No.: 148066-36-8
M. Wt: 212.24 g/mol
InChI Key: DLWUHLKXXCVAMJ-MDZDMXLPSA-N
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Description

3-(5-Methyl-2-furyl)-1-phenylacrolein is an α,β-unsaturated aldehyde featuring a phenyl group at the 1-position and a 5-methylfuran substituent at the 3-position. Its structure combines aromatic (phenyl) and heteroaromatic (furan) moieties, which confer unique electronic and steric properties.

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-7-8-13(16-11)9-10-14(15)12-5-3-2-4-6-12/h2-10H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWUHLKXXCVAMJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(5-Methyl-2-furyl)-1-phenylacrolein can be achieved through various synthetic routes. One common method involves the Wittig reaction, where an aldehyde reacts with a phosphonium ylide to form an alkene . The reaction conditions typically involve refluxing the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), followed by purification using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(5-Methyl-2-furyl)-1-phenylacrolein undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(5-Methyl-2-furyl)-1-phenylacrolein has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(5-Methyl-2-furyl)-1-phenylacrolein exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects . The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antibacterial agent.

Comparison with Similar Compounds

Cinnamic Aldehyde (1-Phenylacrolein)

  • Structure : Cinnamic aldehyde (C₉H₈O) is an α,β-unsaturated aldehyde with a phenyl group but lacks the furan substituent.
  • Key Differences :
    • The absence of the electron-rich 5-methylfuran ring reduces resonance stabilization compared to 3-(5-methyl-2-furyl)-1-phenylacrolein.
    • Cinnamic aldehyde is widely used as a flavoring agent but has documented toxicity concerns, whereas furan derivatives may exhibit distinct metabolic pathways .
  • Reactivity : The furan group in this compound could enhance electrophilicity at the α,β-unsaturated carbonyl, influencing nucleophilic addition reactions.

3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one

  • Structure : This chalcone derivative (C₁₆H₁₄O₂) replaces the aldehyde group with a ketone and incorporates a p-tolyl substituent.
  • Chalcones are known for anti-inflammatory and antioxidant properties, suggesting that the target compound might share similar bioactivity but with modified pharmacokinetics due to the aldehyde moiety .

Halogenated Indole-Acrolein Derivatives

  • Examples: 3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanal (C₁₇H₁₄ClNO) 3-(5-Bromo-2-(4-bromophenyl)-1H-indol-3-yl)propanal (C₁₇H₁₂Br₂NO)
  • Key Differences :
    • These compounds feature indole cores with halogen substituents, which increase molecular weight and polarity compared to the furan-containing target compound.
    • Halogens may enhance stability and bioactivity (e.g., antimicrobial effects), but the furan ring in this compound could favor π-π interactions in biological systems.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Group Notable Properties/Applications References
This compound C₁₄H₁₂O₂ 5-Methylfuran, Phenyl Aldehyde Synthetic intermediate (inferred) Target
Cinnamic Aldehyde C₉H₈O Phenyl Aldehyde Flavoring agent, moderate toxicity
3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one C₁₆H₁₄O₂ 5-Methylfuran, p-Tolyl Ketone Anti-inflammatory, antioxidant
3-(5-Chloro-2-phenyl-1H-indol-3-yl)propanal C₁₇H₁₄ClNO Chloro, Indole, Phenyl Aldehyde Intermediate in heterocyclic synthesis

Research Findings and Implications

Structural Insights

  • Crystal structure data for 3-(5-methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one reveal planar geometries, which may enhance stacking interactions in biological systems. The aldehyde group in the target compound could introduce greater conformational flexibility .

Biological Activity

3-(5-Methyl-2-furyl)-1-phenylacrolein is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H12O
  • Molecular Weight : 188.23 g/mol
  • IUPAC Name : 3-(5-Methyl-2-furyl)-1-phenylprop-2-en-1-one

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to modulate enzyme activities and influence biochemical pathways, particularly in relation to oxidative stress and inflammatory responses.

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has been shown to inhibit the production of pro-inflammatory cytokines. In vitro studies demonstrated that it can downregulate the expression of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. It has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry explored the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.

CompoundIC50 (µM)
This compound25
Ascorbic Acid20

Study 2: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties, researchers treated RAW264.7 macrophages with varying concentrations of the compound. The results indicated a dose-dependent inhibition of TNF-alpha production.

Concentration (µM)TNF-alpha Inhibition (%)
1030
2555
5075

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the furan ring and phenyl group significantly affect the biological activity of this compound. Substituents that enhance electron density on the furan ring tend to increase antioxidant activity, while bulky groups on the phenyl ring can enhance anti-inflammatory effects.

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